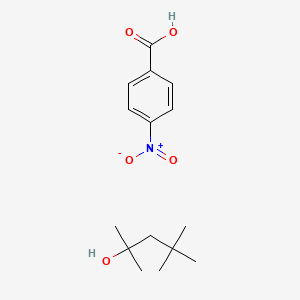![molecular formula C11H9Cl5N2O2 B14629500 N,N'-[(3-Chlorophenyl)methylene]bis(2,2-dichloroacetamide) CAS No. 58085-08-8](/img/structure/B14629500.png)
N,N'-[(3-Chlorophenyl)methylene]bis(2,2-dichloroacetamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-[(3-Chlorophenyl)methylene]bis(2,2-dichloroacetamide) is a chemical compound characterized by its unique structure, which includes a 3-chlorophenyl group and two dichloroacetamide groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[(3-Chlorophenyl)methylene]bis(2,2-dichloroacetamide) typically involves the reaction of 3-chlorobenzaldehyde with 2,2-dichloroacetamide in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of N,N’-[(3-Chlorophenyl)methylene]bis(2,2-dichloroacetamide) may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-[(3-Chlorophenyl)methylene]bis(2,2-dichloroacetamide) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichloroacetamide groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperature and pH conditions to optimize the yield and selectivity of the desired products.
Major Products Formed
The major products formed from these reactions include various substituted amides, amines, and other derivatives that retain the core structure of the original compound.
Aplicaciones Científicas De Investigación
N,N’-[(3-Chlorophenyl)methylene]bis(2,2-dichloroacetamide) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism by which N,N’-[(3-Chlorophenyl)methylene]bis(2,2-dichloroacetamide) exerts its effects involves interactions with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other bis(dichloroacetamide) derivatives and compounds containing the 3-chlorophenyl group.
Uniqueness
N,N’-[(3-Chlorophenyl)methylene]bis(2,2-dichloroacetamide) is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
58085-08-8 |
|---|---|
Fórmula molecular |
C11H9Cl5N2O2 |
Peso molecular |
378.5 g/mol |
Nombre IUPAC |
2,2-dichloro-N-[(3-chlorophenyl)-[(2,2-dichloroacetyl)amino]methyl]acetamide |
InChI |
InChI=1S/C11H9Cl5N2O2/c12-6-3-1-2-5(4-6)9(17-10(19)7(13)14)18-11(20)8(15)16/h1-4,7-9H,(H,17,19)(H,18,20) |
Clave InChI |
AQBJMOLTSKVOCD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Cl)C(NC(=O)C(Cl)Cl)NC(=O)C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetic acid;[2-(2-hydroxyethyl)cyclopenten-1-yl] acetate](/img/structure/B14629425.png)
![1,1'-[(3-Methyl-1,2-phenylene)bis(methylene)]bis(2-methylbenzene)](/img/structure/B14629443.png)
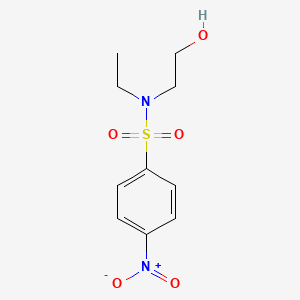
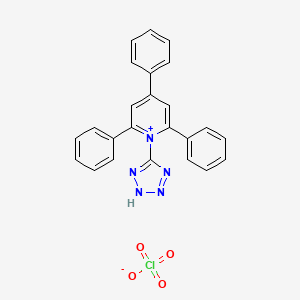
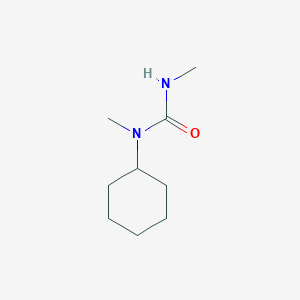
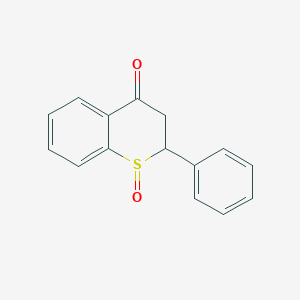
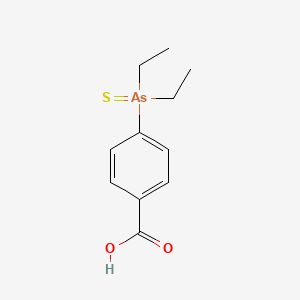
![Acetic acid;11-[chloro(dimethyl)silyl]undecan-1-ol](/img/structure/B14629463.png)
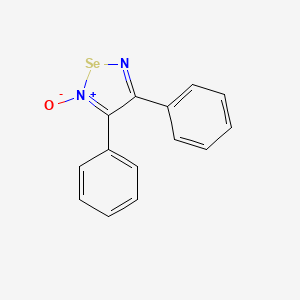
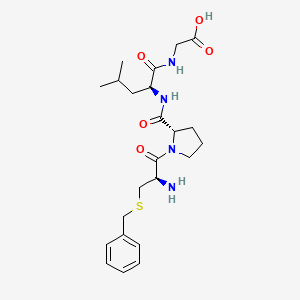
![Acetic acid, [[(benzoylamino)methyl]thio]-](/img/structure/B14629479.png)
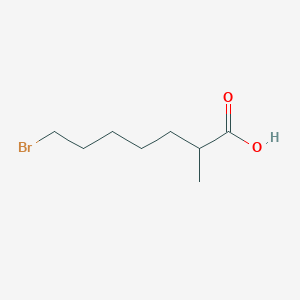
![(2R)-2-[4-Chloro-5-methyl-2-(propan-2-yl)phenoxy]propanoic acid](/img/structure/B14629496.png)
